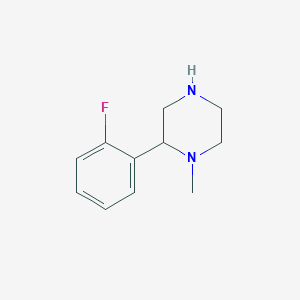

2-(2-Fluorophenyl)-1-methylpiperazine

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-1-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-14-7-6-13-8-11(14)9-4-2-3-5-10(9)12/h2-5,11,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEGAOYPBFQQAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Fluorophenyl 1 Methylpiperazine and Its Analogues

Established Synthetic Pathways for Piperazine (B1678402) Derivatives

The construction of the piperazine core and its subsequent derivatization can be achieved through several robust and well-documented chemical transformations. The most common strategies involve forming carbon-nitrogen bonds to either assemble the ring or append substituents to a pre-existing piperazine nucleus.

Nucleophilic substitution is a fundamental method for creating N-aryl and N-alkyl piperazine derivatives. ontosight.ai The piperazine nitrogen atoms act as nucleophiles, displacing leaving groups on aromatic or aliphatic substrates.

For the synthesis of N-aryl piperazines, key methods include:

Nucleophilic Aromatic Substitution (SNAr): This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.govmdpi.com

Palladium-catalyzed Buchwald-Hartwig Coupling: A versatile and widely used method for forming N-aryl bonds, it is more frequently employed in discovery chemistry than in large-scale process chemistry due to the cost and potential for trace metal contamination. nih.govmdpi.com

Copper-catalyzed Ullmann–Goldberg Reaction: Another transition-metal-catalyzed approach for N-arylation, though its use can be limited by safety and environmental concerns associated with copper catalysts. nih.govmdpi.com

For N-alkyl derivatives, the primary route is the direct alkylation of a piperazine nitrogen with an alkyl halide or sulfonate. nih.gov This reaction proceeds via a standard SN2 mechanism.

| Reaction Type | Substrate Example | Catalyst/Conditions | Product Type | Reference |

| SNAr | Electron-deficient (hetero)arenes | Base | N-Arylpiperazine | nih.govmdpi.com |

| Buchwald-Hartwig | Aryl halides/triflates | Palladium catalyst, ligand, base | N-Arylpiperazine | nih.govmdpi.com |

| N-Alkylation | Alkyl chlorides or bromides | Base, optional NaI or KI | N-Alkylpiperazine | nih.gov |

Reductive amination is a powerful and highly utilized method for the N-alkylation of piperazines. nih.gov This two-step, one-pot process involves the initial reaction of a piperazine amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine. nih.govnih.gov

Commonly used reducing agents for this transformation are mild and selective borohydride (B1222165) reagents, such as:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) mdpi.comnih.gov

Sodium cyanoborohydride (NaCNBH₃) nih.govgoogle.com

This method is particularly valuable for its broad substrate scope and the mild conditions under which it can be performed. mdpi.comnih.gov It has been successfully applied to the synthesis of numerous complex pharmaceutical agents containing N-alkylpiperazine moieties. mdpi.com

Another key strategy for preparing N-substituted piperazines involves the reduction of a carboxyamide (or a related functional group like an amide or urea) attached to a piperazine nitrogen. nih.gov This approach transforms the carbonyl group into a methylene (B1212753) group (-CH₂-), effectively achieving N-alkylation. Powerful reducing agents are typically required for this transformation, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes like a combination of sodium borohydride and boron trifluoride etherate. nih.govgoogle.com This method was notably used in an alternative synthesis route for the drug Cariprazine. nih.gov

Specific Synthetic Routes to 2-(2-Fluorophenyl)-1-methylpiperazine

The synthesis of the title compound, this compound, can be envisioned through a logical sequence based on the established methodologies described above. A common approach involves first introducing the aryl group and then the methyl group onto the piperazine scaffold.

A plausible synthetic pathway begins with the N-arylation of piperazine with an activated 2-fluorophenyl electrophile, such as 1,2-difluorobenzene, to yield the intermediate 1-(2-fluorophenyl)piperazine. nih.govgoogle.com This reaction is a nucleophilic aromatic substitution. The subsequent step is the N-methylation of this secondary amine intermediate to afford the final product. This can be achieved either through nucleophilic substitution with a methylating agent (e.g., methyl iodide) or via reductive amination with formaldehyde. nih.govmdpi.com

The efficiency and yield of synthetic reactions are critically dependent on the chosen conditions. researchgate.net For the synthesis of aryl-piperazine derivatives, optimization is key. In transition metal-free N-arylation reactions, such as the reaction between piperazine and 1,2-difluorobenzene, variables including the choice of base, solvent, and temperature are crucial for achieving high yields. google.comgoogleapis.com

For the subsequent N-alkylation step using alkyl halides, reaction yields can often be improved by the addition of sodium or potassium iodide. nih.gov These additives facilitate a halogen exchange on the alkyl chloride or bromide, generating a more reactive alkyl iodide in situ, which can lead to higher yields and avoid harsher reaction conditions. nih.gov In reductive amination reactions, the choice of reducing agent and solvent can significantly impact the outcome and purity of the product. mdpi.com

The table below illustrates typical parameters that are varied during the optimization of N-arylation reactions. googleapis.com

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₃PO₄ | Toluene | 100 | Low |

| 2 | NaOtBu | Dioxane | 80 | Moderate |

| 3 | LiHMDS | THF | 60 | High |

| 4 | KHMDS | Toluene | 100 | High |

In an effort to develop more sustainable and efficient chemical processes, solvent-free, or "neat," reaction conditions are increasingly explored. In the context of piperazine synthesis, a common approach is to use one of the liquid reactants in a large excess, allowing it to function as both a reactant and the reaction solvent. mdpi.com

For example, the synthesis of an N-aryl-N'-methylpiperazine derivative was achieved by treating a substituted nitrobenzoic acid with an excess of N-methylpiperazine, which served as the solvent. mdpi.com Similarly, the reaction of 4-fluoroacetophenone with 4-methylpiperazine has been performed at elevated temperatures under neat conditions to produce the corresponding product in high yield. nih.gov This strategy simplifies reaction work-up, reduces solvent waste, and can often accelerate reaction rates due to the high concentration of reactants.

Stereoselective Synthesis Considerations

The structure of this compound possesses a chiral center at the second carbon of the piperazine ring, the point of attachment for the 2-fluorophenyl group. This chirality necessitates stereoselective synthesis methods to obtain enantiomerically pure forms of the compound, which is crucial as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles.

Several established strategies for the synthesis of chiral piperazines can be adapted for this compound. These methods generally fall into three categories:

Resolution of Racemates: This classical approach involves the separation of a racemic mixture of the target compound. It can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid, followed by separation of these diastereomers through crystallization and subsequent removal of the resolving agent. Another technique is chiral chromatography, which uses a chiral stationary phase to separate the enantiomers.

Synthesis from Chiral Precursors: A more direct approach involves using a chiral starting material that already contains the desired stereocenter. For instance, a chiral amino acid like (S)-phenylalanine could theoretically be used as a scaffold to construct the chiral piperazine ring, ensuring the stereochemistry at the C2 position is controlled from the outset. clockss.orgresearchgate.net This method often involves multiple synthetic steps but provides excellent control over the absolute stereochemistry. researchgate.net

Asymmetric Synthesis: This involves creating the chiral center during the synthesis using a chiral catalyst or auxiliary. For example, an asymmetric hydrogenation or a diastereoselective alkylation step could be employed to set the stereochemistry at the C2 position. researchgate.net One key strategy could be an intramolecular Mitsunobu reaction or a diastereoselective triflate alkylation to form the piperazine ring with the desired stereochemistry. researchgate.net

Strategies for Derivatization to Facilitate Structure-Activity Relationship Investigations

To explore the structure-activity relationships (SAR) of this compound, systematic structural modifications are undertaken. These derivatization strategies aim to identify which parts of the molecule are essential for its biological activity and to optimize its properties. The primary sites for derivatization on the this compound scaffold are the 2-fluorophenyl ring, the N1-methyl group, and the N4-position of the piperazine ring.

Research into analogues of compounds containing the (2-fluorophenyl)piperazine moiety has provided valuable insights into SAR. For example, studies on inhibitors of human Equilibrative Nucleoside Transporters (ENTs) have explored modifications to this very structure. frontiersin.orgpolyu.edu.hkresearchgate.net

Key Derivatization Strategies and Findings:

Modification of the Fluorophenyl Ring: The position and nature of the substituent on the phenyl ring are critical. Studies have shown that the presence of a halogen substituent on the phenyl group attached to the piperazine ring is essential for inhibitory effects on ENT1 and ENT2. polyu.edu.hkresearchgate.net

Positional Isomerism: Moving the fluorine atom to the meta- or para-position, or replacing it with other halogens like chlorine or bromine, can significantly alter the compound's activity and selectivity.

Substitution: Introducing other small electron-donating or electron-withdrawing groups can probe the electronic requirements of the binding pocket.

Modification of the N1-Substituent: The methyl group at the N1 position can be replaced with other alkyl groups (e.g., ethyl, propyl) or even bulkier substituents to investigate the steric tolerance at this position. It can also be removed (N-desmethyl) to assess the importance of the nitrogen's basicity and its potential for hydrogen bonding.

Derivatization at the N4-Position: The N4-position is a common site for introducing a wide variety of substituents to explore new interactions with biological targets. This can involve linking different pharmacophores or extending the molecule to reach secondary binding sites. For instance, in the context of ENT inhibitors, the N4-position was used to attach a 1,3,5-triazine (B166579) moiety, which was then further derivatized. frontiersin.orgpolyu.edu.hkresearchgate.net

The following table summarizes the impact of certain derivatizations on the inhibitory activity of FPMINT analogues, a class of compounds containing the 4-(2-fluorophenyl)piperazin-1-yl core, against ENT1 and ENT2. frontiersin.org

| Compound | Modification on Fluorophenyl Moiety | Modification on N-naphthalene Moiety | ENT1 IC₅₀ (µM) | ENT2 IC₅₀ (µM) | Selectivity |

| 1c | 2-Fluoro | Naphthalene | --- | --- | ENT2 selective |

| 1d | 2-Fluoro | Benzene (B151609) with p-ethyl | 0.59 | 77.12 | ENT1 selective |

| 2a | 2-Fluoro | Benzene with m-methyl | 104.92 | No inhibition | ENT1 selective |

| 3b | 4-Fluoro | Naphthalene | 1.65 | No inhibition | ENT1 selective |

| 2b | 2-Fluoro | Benzene with p-oxymethyl | >100 | >100 | Inactive |

| 3c | 4-Fluoro | Benzene with p-oxymethyl | >100 | >100 | Inactive |

| 3a | No Fluorophenyl | Naphthalene | No inhibition | No inhibition | Inactive |

This table is based on data from studies on FPMINT analogues and illustrates the principles of derivatization on a related scaffold.

These SAR studies demonstrate that even subtle changes to the this compound structure can lead to significant changes in biological activity, highlighting the importance of systematic derivatization in medicinal chemistry. frontiersin.orgpolyu.edu.hkresearchgate.net

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to confirming the covalent framework of 2-(2-Fluorophenyl)-1-methylpiperazine, with each technique offering unique insights into different aspects of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the 2-fluorophenyl ring would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-7.5 ppm). The protons on the piperazine (B1678402) ring would resonate in the upfield region, generally between δ 2.0 and δ 3.5 ppm. The presence of the chiral center at the C2 position of the piperazine ring would render the adjacent methylene (B1212753) protons diastereotopic, leading to more complex splitting patterns (geminal and vicinal coupling). The N-methyl group would present as a sharp singlet, typically around δ 2.3-2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms. The 2-fluorophenyl group would show six distinct signals in the aromatic region (δ 110-165 ppm). The carbon atom directly bonded to the fluorine would exhibit a large one-bond C-F coupling constant, a characteristic feature confirming the fluorine's position. The piperazine ring carbons would appear in the aliphatic region (δ 40-65 ppm), and the N-methyl carbon would be observed as a single peak around δ 45-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on analogous structures and standard chemical shift increments.

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-CH₃ | 2.3 - 2.5 (singlet) | 45 - 50 |

| Piperazine Ring Protons | 2.0 - 3.5 (multiplets) | 40 - 65 |

| Fluorophenyl Ring Protons | 7.0 - 7.5 (multiplets) | 110 - 165 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, the spectrum would be characterized by several key absorption bands. C-H stretching vibrations from the aromatic ring are expected around 3050-3100 cm⁻¹, while aliphatic C-H stretching from the piperazine and methyl groups would appear in the 2800-3000 cm⁻¹ region. Aromatic C=C stretching bands would be visible in the 1450-1600 cm⁻¹ range. A strong absorption corresponding to the C-F stretch is anticipated between 1100 and 1250 cm⁻¹. The C-N stretching vibrations of the piperazine ring would also be present, typically in the 1000-1200 cm⁻¹ region.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

| C-N Stretch | 1000 - 1200 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 2-fluorophenyl group in the compound is the primary chromophore. It is expected to exhibit absorption maxima (λ_max) in the ultraviolet region, typically between 200 and 280 nm. These absorptions correspond to π→π* electronic transitions within the aromatic ring. The presence of the piperazine and methyl groups (auxochromes) may cause a slight shift in the wavelength and intensity of these absorptions compared to unsubstituted benzene (B151609).

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis (e.g., LC-MS/MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and providing structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would prominently feature the protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) analysis of this [M+H]⁺ ion would induce fragmentation. The fragmentation pattern is predictable based on the structure. Key fragmentation pathways for piperazine derivatives often involve the cleavage of the piperazine ring. A common fragmentation would be the loss of the fluorophenyl group or cleavage at the C-N bonds within the piperazine ring, leading to characteristic daughter ions. For instance, a significant fragment ion would likely correspond to the N-methylpiperazine cation or fragments arising from its ring-opening.

Table 3: Predicted Mass Spectrometry Data for this compound Molecular Weight of C₁₁H₁₅FN₂ = 194.25 g/mol

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 195.13 | Protonated Molecular Ion |

| Fragment 1 | Variable | Loss of fluorophenyl group |

| Fragment 2 | Variable | Cleavage of the piperazine ring |

X-ray Crystallography for Solid-State Structural Determination

While no specific crystal structure for this compound has been reported in the searched literature, X-ray crystallography remains the gold standard for determining the precise three-dimensional structure of a compound in its solid, crystalline form. If suitable crystals could be grown, this technique would provide exact bond lengths, bond angles, and torsional angles. Based on studies of numerous other piperazine derivatives, it is highly anticipated that the piperazine ring would adopt a chair conformation. This conformation minimizes steric strain and is the most stable arrangement for the six-membered ring. X-ray analysis would also definitively establish the relative stereochemistry at the C2 position and reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for purity analysis. Using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), a sharp, symmetrical peak corresponding to the compound would be expected. The purity would be determined by the area percentage of this main peak relative to any impurity peaks.

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is another powerful tool for purity assessment, particularly for volatile compounds. The compound would be expected to elute as a single peak at a specific retention time under defined conditions (e.g., column type, temperature program). GC-MS provides the dual benefit of separation and mass identification of the eluted components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of chemical compounds. For phenylpiperazine derivatives, reverse-phase HPLC (RP-HPLC) is the most common and versatile approach. While specific validated methods for this compound are not extensively detailed in publicly available literature, analytical procedures for closely related piperazine analogues provide a robust framework for its characterization.

Research Findings:

Analytical methods developed for other piperazine derivatives are frequently applied in forensic and chemical analyses. nih.govunodc.org A common approach involves using a C18 column, which is a bonded octadecyl silica (B1680970) column that provides excellent separation for a wide range of compounds. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, to control the pH and ensure reproducible results. nih.gov Detection is most often accomplished using a Diode-Array Detector (DAD) or a UV detector, which measures the absorbance of the compound at a specific wavelength. unodc.orgnih.gov

Based on the analysis of analogous compounds, a representative HPLC method for this compound can be proposed. The parameters outlined in the table below are derived from established methods for similar piperazine derivatives and represent a scientifically sound starting point for method development and validation. nih.gov

Table 1: Representative HPLC Method Parameters for Phenylpiperazine Analysis

| Parameter | Value/Condition |

|---|---|

| Column | Octadecyl C18 (e.g., 250 x 4.0 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2) |

| Detection | UV at 239 nm |

| Mode | Isocratic |

| Internal Standard | Phenacetin |

This method allows for the effective separation of the target compound from potential precursors, metabolites, and other related substances, ensuring accurate identification and purity assessment. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used, rapid, and cost-effective chromatographic technique for the separation and identification of compounds. It serves as a valuable tool for preliminary screening and for monitoring the progress of chemical reactions. For the analysis of piperazine derivatives, standardized TLC systems are often employed. nih.gov

Research Findings:

The United Nations Office on Drugs and Crime (UNODC) provides recommended methods for the analysis of piperazines, which includes established TLC systems. nih.gov These methods typically utilize silica gel plates as the stationary phase due to its polarity and versatility. The mobile phase, or solvent system, is chosen to achieve optimal separation of the compounds of interest. Visualization of the separated spots on the TLC plate is commonly achieved under UV light, or by using a chemical staining agent like Dragendorff's reagent. nih.gov

A suitable TLC system for the analysis of this compound can be adapted from these established protocols for the general class of piperazines. The conditions presented in the table below are based on these recommendations and provide a reliable method for its qualitative analysis. nih.gov

Table 2: Recommended TLC System for Piperazine Analysis

| Parameter | Value/Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F254 Plate |

| Mobile Phase | 2-Butanone : Dimethylformamide : Aq. Ammonia (25%) |

| Solvent Ratio | 13 : 0.9 : 0.1 |

| Visualization | UV Light (254 nm) |

This system is effective for separating various piperazine derivatives, allowing for their presumptive identification based on their retention factor (Rf) value when compared to a reference standard. nih.gov

Computational and Cheminformatics Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule, such as 2-(2-Fluorophenyl)-1-methylpiperazine, interacts with a biological target at the atomic level. These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Molecular docking is employed to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. For phenylpiperazine derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets, including enzymes and receptors. nih.govpolyu.edu.hk These studies often reveal that the interaction is stabilized by a combination of forces, including hydrogen bonds, hydrophobic interactions, and π-π stacking. indexcopernicus.com

| Compound Type | Potential Target | Common Interacting Residues | Predicted Binding Energy (kcal/mol) | Interaction Types |

|---|---|---|---|---|

| Fluorophenylpiperazine Analogs | Equilibrative Nucleoside Transporter 1 (ENT1) | Not Specified | -7.05 | Hydrogen Bonding, Hydrophobic Interactions polyu.edu.hk |

| Piperazin-1-ylpyridazine Derivatives | Deoxycytidine Triphosphate Pyrophosphatase (dCTPase) | Gln82, Glu78, Arg109 | -4.649 (Glide Gscore) | Hydrogen Bonding, π-π Stacking indexcopernicus.com |

| General Piperazine (B1678402) Derivatives | Topoisomerase IIα (Topo IIα) | Aspartic Acid (Asp) | Varies | Hydrogen Bonding nih.gov |

The piperazine ring is a flexible six-membered heterocycle that typically adopts a low-energy chair conformation to minimize steric strain. nih.govnih.gov In this conformation, the substituents on the nitrogen atoms can be oriented in either axial or equatorial positions. For 1-substituted piperazine derivatives, the substituent generally prefers the equatorial position to reduce steric hindrance. nih.gov

In this compound, both nitrogen atoms are substituted. X-ray crystallography studies of similar molecules, such as 1-[Bis(4-fluorophenyl)methyl]piperazine, confirm that the piperazine ring adopts a chair conformation with N-bonded substituents in equatorial orientations. nih.govnih.gov This arrangement is the most stable energetically. The specific puckering parameters and dihedral angles of the ring can be precisely determined through structural analysis, confirming its non-planar, chair-like geometry. nih.gov The conformational flexibility of the piperazine ring is a key feature that influences its binding to diverse biological targets. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework for understanding the electronic structure and properties of molecules. mdpi.com DFT is widely used to predict molecular geometries, vibrational frequencies, and energetic properties with a high degree of accuracy. nih.govmdpi.com

DFT methods are employed to find the most stable three-dimensional structure of a molecule, known as its optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements until a minimum energy conformation is found. The resulting geometry provides precise information about bond lengths, bond angles, and dihedral angles. mdpi.com For a molecule like this compound, DFT calculations would confirm the chair conformation of the piperazine ring and determine the precise orientation of the 2-fluorophenyl and methyl groups relative to the ring. mdpi.com These calculations are essential for creating accurate models for subsequent docking simulations and for understanding the molecule's intrinsic structural properties. mdpi.com

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N Bond Length (Piperazine Ring) | The distance between carbon and nitrogen atoms within the piperazine ring. | ~1.46 Å |

| C-C Bond Length (Piperazine Ring) | The distance between carbon atoms within the piperazine ring. | ~1.53 Å |

| C-N-C Bond Angle (Piperazine Ring) | The angle formed by two carbon atoms and the central nitrogen atom in the ring. | ~110-112° |

| Dihedral Angle (Phenyl Rings) | The angle between the planes of two phenyl rings in bis(phenyl)methylpiperazine derivatives. | ~70-75° nih.gov |

DFT calculations are also valuable for analyzing the energetic landscape of a molecule, including the stability of different conformers and the nature of its interactions with other molecules. rsc.org Intramolecular interactions, such as steric repulsion between the fluorophenyl and methyl groups, can be quantified to understand their influence on the molecule's preferred conformation.

Furthermore, DFT can be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for crystal packing and ligand-receptor binding. nih.govrsc.org By calculating the binding energies between this compound and other molecules (e.g., water or amino acid side chains), researchers can gain insight into its solubility and how it interacts with its biological target. Analysis of frontier molecular orbitals (HOMO and LUMO) can also provide information about the molecule's chemical reactivity and electron-donating or -accepting capabilities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comsemanticscholar.org These models are valuable tools in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. nih.gov

For a series of piperazine derivatives, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.comnih.gov Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to create an equation that links these descriptors to the observed biological activity (e.g., IC₅₀ values). semanticscholar.orgresearchgate.net

Key descriptors in QSAR models for piperazine derivatives often include:

LogP: A measure of lipophilicity, which influences cell membrane permeability.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability. mdpi.com

Topological Polar Surface Area (TPSA): Correlates with drug transport properties. mdpi.com

Electronic Descriptors: Such as HOMO/LUMO energies and dipole moments, which describe the electronic aspects of the molecule. mdpi.com

Cheminformatics approaches also involve systematic methods for categorizing and analyzing chemical compounds based on their structural features. researchgate.net These tools can be used to group compounds like this compound with other structurally similar molecules to identify patterns in their biological activities. researchgate.net

| Descriptor Class | Example Descriptor | Property Represented | Relevance to Activity |

|---|---|---|---|

| Electronic | LUMO Energy (ELUMO) | Electron accepting ability | Correlates with reactivity and interaction with biological targets. mdpi.com |

| Thermodynamic | Aqueous Solubility (Log S) | Solubility in water | Affects bioavailability and formulation. mdpi.com |

| Topological | Topological Polar Surface Area (TPSA) | Molecular polarity | Influences membrane permeability and transport. mdpi.com |

| Physicochemical | Molar Refractivity (MR) | Molecular volume and polarizability | Relates to steric fit in a binding site. mdpi.com |

Physicochemical Similarity Assessments

The addition of a methyl group to the piperazine ring, as seen in 1-methylpiperazine (B117243), results in a small, relatively hydrophilic molecule with a negative XLogP3 value, indicating a preference for aqueous environments. nih.gov Its small size and low complexity are reflected in its molecular weight and topological polar surface area (TPSA).

Conversely, the attachment of a 2-fluorophenyl group to the piperazine scaffold, as in 1-(2-fluorophenyl)piperazine, significantly increases the molecular weight and lipophilicity (as indicated by a higher XLogP3 value). This modification also introduces a rotatable bond, adding to the molecule's conformational flexibility. The fluorine atom and the phenyl ring contribute to a larger molecular surface area and alter the electronic properties of the piperazine ring.

For the target compound, this compound, while a complete set of publicly available computed properties is limited, its characteristics can be inferred from its constituent parts. It combines the features of both 1-methylpiperazine and 1-(2-fluorophenyl)piperazine. The presence of the 2-fluorophenyl group at the 2-position and the methyl group at the 1-position of the piperazine ring would result in a molecule with a molecular weight and lipophilicity intermediate to or greater than 1-(2-fluorophenyl)piperazine. The substitution pattern influences the molecule's three-dimensional shape and polarity, which are key factors in its interaction with biological targets.

A comparative analysis of these key physicochemical descriptors is presented in the table below.

| Property | 1-methylpiperazine | 1-(2-fluorophenyl)piperazine |

| Molecular Formula | C₅H₁₂N₂ nih.gov | C₁₀H₁₃FN₂ sigmaaldrich.com |

| Molecular Weight | 100.16 g/mol nih.gov | 180.22 g/mol sigmaaldrich.com |

| XLogP3 | -0.4 nih.gov | 1.7 |

| Topological Polar Surface Area (TPSA) | 15.3 Ų nih.gov | 24.5 Ų |

| Hydrogen Bond Donor Count | 1 nih.gov | 1 |

| Hydrogen Bond Acceptor Count | 2 nih.gov | 2 |

| Rotatable Bond Count | 0 nih.gov | 1 |

Predictive Modeling for Biological Activity

Predictive modeling, particularly through techniques like Quantitative Structure-Activity Relationship (QSAR) analysis, is a powerful tool for forecasting the biological activity of chemical compounds. These models establish a mathematical correlation between the chemical structure of a molecule and its biological effect.

For classes of compounds including piperazine derivatives, QSAR models have been successfully developed to predict various activities. For instance, studies have focused on creating statistically significant 2D-QSAR models for aryl alkanol piperazine derivatives to evaluate their antidepressant activities, specifically their ability to inhibit serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. These models use molecular descriptors—such as electronic properties (e.g., HOMO), steric factors, and dipole moments—to predict activity. The insights gained from such models can guide the design of new derivatives with enhanced potency and selectivity.

Furthermore, 3D-QSAR methods like comparative molecular field analysis (CoMFA) have been applied to piperazine derivatives. These studies generate three-dimensional models that correlate the steric and electrostatic fields of the molecules with their biological effects, such as antihistamine and antibradykinin activities. Such models provide a deeper understanding of the substitutional requirements for favorable drug-receptor interactions.

In the context of this compound, its structural motifs are common in neurologically active agents. Computational docking studies, a form of predictive modeling, have been used to investigate how similar molecules, specifically those containing a (2-fluorophenyl)piperazine moiety, interact with biological targets like monoamine oxidase (MAO) enzymes. These studies can predict the binding orientation and affinity of the compound within the active site of a protein, offering a rationale for its observed biological activity and selectivity. By analyzing factors such as hydrophobic interactions and hydrogen bonding, researchers can explain experimental findings and guide the synthesis of more effective enzyme inhibitors.

Structure Activity Relationship Sar Profiling

Impact of Fluorine Substitution on Biological Activity

The presence and position of a fluorine atom on the phenyl ring are crucial determinants of the biological activity in phenylpiperazine derivatives. Fluorine's high electronegativity and small size can significantly alter a molecule's properties, including its metabolic stability, binding affinity, and membrane permeability. researchgate.net

Research indicates that for many phenylpiperazine-containing compounds, the inclusion of a halogen substituent on the phenyl ring is essential for their biological effects. frontiersin.orgpolyu.edu.hk Specifically, electron-withdrawing groups, such as fluorine, on the phenyl ring generally confer more potent inhibitory activities compared to electron-donating groups. nih.gov Studies on various analogues have shown that the introduction of a fluorine atom onto the 7-phenyl ring can lead to potent cytotoxic effects in cancer cell lines. researchgate.netnih.gov

In the context of Equilibrative Nucleoside Transporter (ENT) inhibition, the removal of the fluoride (B91410) substitute from the fluorophenyl moiety was found to reduce, but not completely abolish, the inhibitory effect on ENT1, underscoring the positive contribution of the fluorine atom to the compound's potency. frontiersin.org Furthermore, the introduction of electron-withdrawing substituents like chloro- or fluoro-groups on the piperazine-linked benzene (B151609) ring has been shown to enhance the anti-tumor activity of certain compounds. nih.gov This suggests that the electronegative fluorine atom in the ortho position of 2-(2-Fluorophenyl)-1-methylpiperazine likely plays a key role in its interaction with biological targets.

| Compound Type | Substitution | Observed Impact on Activity | Reference |

|---|---|---|---|

| Phenylpiperazine Analogues | Halogen (e.g., Fluorine) | Essential for inhibitory effects on ENT1 and ENT2. | frontiersin.orgpolyu.edu.hk |

| Phenylpiperazine Derivatives | Electron-withdrawing groups (F, Cl, NO2, CF3) | Generally exhibited greater inhibitory activities than electron-donating groups. | nih.gov |

| 7-Phenyl-pyrroloquinolinones | Fluorine on 7-phenyl ring | Resulted in potent cytotoxicity. | nih.gov |

| Berberine Analogues | Fluoro-substituent on piperazine-linked benzene ring | Enhanced anti-tumor activity. | nih.gov |

Role of Methyl Group on Piperazine (B1678402) Nitrogen in Activity Modulation

The methylation of the nitrogen atom at position 1 of the piperazine ring is a key structural feature that significantly modulates the pharmacological profile of the compound. The N-methyl group can influence several properties, including receptor affinity, selectivity, and pharmacokinetic characteristics like water solubility. mdpi.comresearchgate.net

The presence of the N-methylpiperazine moiety is a common feature in a number of drugs targeting the central nervous system (CNS) and in anticancer kinase inhibitors. researchgate.net Its inclusion can lead to improved target affinity and water solubility. mdpi.com For example, in a study of chalcone (B49325) derivatives, the incorporation of a methyl group on the piperazine nitrogen, while slightly decreasing MAO-B inhibition, led to a significant improvement in acetylcholinesterase (AChE) inhibitory potency. mdpi.com This highlights the role of the N-methyl group in fine-tuning the selectivity of a compound for different biological targets. The small and bulky nature of the N-methyl group allows it to participate in various hydrophobic and charge transfer interactions with target enzymes, which can be critical for binding and activity. researchgate.net

| Compound Series | Structural Change | Effect on MAO-B Inhibition | Effect on AChE Inhibition | Reference |

|---|---|---|---|---|

| Chalcones | Desmethyl Piperazine | Higher Potency (e.g., IC50 = 26.3 µM for PC11) | Lower Potency (e.g., IC50 > 10 µM for PC5) | mdpi.com |

| N-Methylpiperazine | Decreased Potency | Significantly Improved Potency (e.g., IC50 = 2.26 µM for 2b) |

Influence of Piperazine Ring Substituents on Target Interaction

The piperazine ring serves as a versatile scaffold in medicinal chemistry, and substituents on this ring play a pivotal role in determining the compound's interaction with biological targets. nih.govresearchgate.net The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or become ionized under physiological conditions, allowing for ionic bonding, which contributes to its pharmacological effects. researchgate.net

Structure-activity relationship studies have consistently shown that substituents on the piperazine unit are important for inhibitory activity. nih.gov For instance, derivatives with substituents at the 3-position of the piperazine ring have been shown to interact strongly with various receptors within the central nervous system. researchgate.net N-substitution on the piperazine ring can also accommodate a variety of other chemical groups, which can influence the binding affinity and selectivity for specific receptors, such as the dopamine (B1211576) D2 and D3 receptors. nih.gov The ability to modify the piperazine ring at its nitrogen atoms allows for the precise tuning of a molecule's properties to achieve desired pharmacological activity and improved pharmacokinetic profiles. nih.govresearchgate.net

Comparative Analysis with Other Fluorophenyl-Piperazine Analogues

The biological activity of fluorophenyl-piperazine compounds is highly sensitive to the specific substitution pattern on both the phenyl and piperazine rings. A comparative analysis of different analogues reveals key structural requirements for potency and selectivity.

The position of the fluorine atom on the phenyl ring is a critical factor. SAR studies have indicated that ortho-substituted phenyl analogues, such as this compound, can exhibit favorable inhibitory activity. nih.gov When comparing fluorinated compounds to their non-fluorinated counterparts, the presence of the halogen is often essential for activity. For example, in a series of compounds targeting equilibrative nucleoside transporters, the removal of the fluoride substitute significantly reduced the inhibitory effect. frontiersin.org

| Compound Analogue | Key Structural Feature | ENT1 Inhibition (IC50) | Reference |

|---|---|---|---|

| Analogue 2a | Phenyl (Fluorine removed) | 104.92 µM | polyu.edu.hk |

| Analogue 2b | 2-Fluorophenyl | 12.68 µM | polyu.edu.hk |

| Analogue 3b | 3-Chlorophenyl | 1.65 µM | polyu.edu.hk |

Receptor Binding and Molecular Pharmacology

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are crucial in determining the affinity of a compound for various receptors. The affinity is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity. While specific binding data for 2-(2-Fluorophenyl)-1-methylpiperazine is limited in publicly available literature, the binding profiles of structurally related phenylpiperazine and fluorophenylpiperazine derivatives provide valuable insights into its potential targets.

Phenylpiperazine derivatives are well-known for their interaction with monoaminergic systems. Structure-activity relationship (SAR) studies on various analogs reveal that modifications to the phenyl ring and the piperazine (B1678402) nitrogen significantly influence affinity and selectivity for dopamine (B1211576) and serotonin (B10506) receptors and transporters.

For instance, studies on a series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues showed that N-phenylpropyl substitution on the piperazine nitrogen resulted in moderate affinity for the dopamine transporter (DAT) with a Kᵢ value of 263 nM. nih.gov Another study on N-substituted 3α-(bis[4-fluorophenyl]methoxy)tropanes highlighted the importance of the piperazine moiety in achieving high affinity for monoamine transporters.

Arylpiperazine derivatives have also been extensively studied for their activity at serotonin receptors. For example, certain 1-aryl-4-(phenylarylmethyl)piperazines have been identified as potent ligands for both dopamine D₂ and serotonin 5-HT₁ₐ receptors. nih.gov The bioactive conformation of 1-arylpiperazines at central serotonin receptors suggests that the relative coplanarity of the two rings is important for high-affinity binding. nih.gov

Table 1: Binding Affinities of Representative Phenylpiperazine Derivatives at Monoaminergic Receptors

| Compound/Analog | Receptor/Transporter | Kᵢ (nM) | Reference |

|---|---|---|---|

| N-phenylpropyl rimcazole (B1680635) analog | Dopamine Transporter (DAT) | 263 | nih.gov |

| SLV313 (an arylpiperazine) | Dopamine D₂ Receptor | - | nih.gov |

| SLV313 (an arylpiperazine) | Serotonin 5-HT₁ₐ Receptor | - | nih.gov |

Note: This table presents data for structurally related compounds to infer the potential binding profile of this compound, for which specific data was not found.

The phenylpiperazine scaffold is promiscuous and can interact with a variety of other receptor systems.

Muscarinic Receptor 1 (M1): While direct binding data for this compound at M1 receptors is scarce, studies on other piperazine-containing compounds, such as pirenzepine (B46924) analogs, have explored their affinity for muscarinic receptor subtypes. nih.gov The affinity is influenced by substitutions on the piperazine ring. nih.gov

Alpha-2 Adrenoceptors: N-phenylpiperazine derivatives have been investigated for their affinity to α₁-adrenoceptors. rsc.org The binding mechanism is thought to involve hydrogen bonds and electrostatic forces with key residues such as Asp¹⁰⁶, Gln¹⁷⁷, Ser¹⁸⁸, Ser¹⁹², and Phe¹⁹³. rsc.org While this study focused on α₁-adrenoceptors, the structural motif suggests a potential for interaction with α₂-adrenoceptors as well.

Imidazoline-Binding Sites: Imidazoline receptors, particularly the I₁ and I₂ subtypes, are known to bind compounds containing a piperazine-like structure. wikipedia.orgnih.gov These receptors are involved in blood pressure regulation and other physiological processes. nih.govkup.at

Cannabinoid Receptors: Benzhydryl piperazine analogs have been identified as cannabinoid CB1 receptor inverse agonists. nih.gov For example, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229) binds to the CB1 receptor with a Kᵢ value of 220 nM. nih.gov The para-fluorophenylpiperazine (pFPP) moiety has also been studied in the context of synthetic cannabinoid receptor agonists. nih.gov

T-type Calcium Channels: Novel diphenylpiperazine derivatives have been synthesized and evaluated for their inhibitory activity against T-type calcium channels. nih.gov Flunarizine, a diphenylpiperazine derivative, is known to block T-type calcium channels. nih.govresearchgate.net

Table 2: Binding Affinities of Representative Phenylpiperazine Derivatives at Other Receptor Systems

| Compound/Analog | Receptor/Target | Kᵢ (nM) / IC₅₀ (µM) | Reference |

|---|---|---|---|

| LDK1229 | Cannabinoid CB1 Receptor | 220 | nih.gov |

Note: This table presents data for structurally related compounds to infer the potential binding profile of this compound, for which specific data was not found.

Functional Assays for Receptor/Enzyme Modulation

Functional assays are employed to determine the effect of a compound on the activity of a receptor or enzyme, characterizing it as an agonist, antagonist, inverse agonist, or modulator.

For monoaminergic transporters, functional activity is often assessed through neurotransmitter reuptake inhibition assays. Phenylpiperazine derivatives that bind to DAT, SERT, or NET typically inhibit the reuptake of their respective neurotransmitters, dopamine, serotonin, and norepinephrine. nih.govbiomolther.org

In the context of G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, functional assays may measure second messenger production (e.g., cAMP accumulation or inositol (B14025) phosphate (B84403) turnover) or G protein activation. For instance, some 1-aryl-4-(phenylarylmethyl)piperazines have been characterized as D₂ receptor antagonists and 5-HT₁ₐ receptor agonists. nih.gov

Regarding T-type calcium channels, functional blockade is typically measured using electrophysiological techniques like whole-cell patch-clamp recordings, which assess the inhibition of ion flow through the channel. nih.gov

Mechanistic Insights into Ligand-Target Binding and Activation

The binding of phenylpiperazine ligands to their receptor targets is governed by specific molecular interactions. For GPCRs, these interactions often occur within a binding pocket formed by transmembrane helices.

Molecular docking studies of N-phenylpiperazine derivatives at the α₁ₐ-adrenoceptor suggest that the binding is driven by the formation of hydrogen bonds and electrostatic interactions with key amino acid residues. rsc.org The ionizable piperazine ring, hydrogen bond acceptors, and hydrophobic moieties are crucial for affinity. rsc.org

For the cannabinoid CB1 receptor, docking studies of benzhydryl piperazine analogs indicate that they bind in the TMH3-4-5-6 region, which is a common binding site for CB1 receptor inverse agonists. nih.gov

The mechanism of action at monoamine transporters involves the ligand binding to a site on the transporter protein, which sterically hinders the translocation of the neurotransmitter. The structure-activity relationships of various piperazine analogs have been explored to understand the structural requirements for potent inhibition of these transporters. nih.govnih.gov

The interaction of ligands with GPCRs is a dynamic process that can be influenced by the coupling of the receptor to G proteins. G protein coupling can allosterically enhance the affinity of agonists for the receptor by stabilizing a "closed" active conformation. nih.gov This is a general mechanism for many GPCRs and is likely relevant for the interaction of this compound with its target receptors.

In Vitro Pharmacological Characterization

Cell-Based Assays for Specific Biological Activities

Information regarding the neuroprotective or cytotoxic effects of 2-(2-Fluorophenyl)-1-methylpiperazine from cell-based assays is not present in the reviewed literature. While some derivatives containing the (2-fluorophenyl)piperazine structure have been assessed for cytotoxicity in various cell lines, including healthy fibroblast cells, these results are not directly applicable to the subject compound. nih.gov Research into the neuroprotective properties of other distinct sigma receptor ligands that also contain a fluorophenylpiperazine component has been conducted, but this does not provide data on this compound itself. nih.gov

Determination of Half Maximal Inhibitory Concentration (IC₅₀) Values

No published studies have reported the determination of IC₅₀ values for this compound against any biological target. For context, IC₅₀ values for various derivatives containing the (2-fluorophenyl)piperazine moiety have been determined against enzymes like MAO-A and MAO-B, with some compounds showing potent inhibitory activity in the low micromolar to nanomolar range. nih.gov For instance, certain pyridazinone derivatives have IC₅₀ values for MAO-B as low as 0.013 µM. nih.gov However, without direct experimental data, the IC₅₀ values for this compound remain unknown.

Preclinical Pharmacodynamic Investigations in Animal Models

Selection and Justification of Relevant Animal Models for Therapeutic Areas

No studies were identified that describe the selection and justification of specific animal models used to evaluate the therapeutic potential of 2-(2-Fluorophenyl)-1-methylpiperazine.

Pharmacodynamic Endpoints and Biomarker Analysis

There is no available information detailing the specific pharmacodynamic endpoints or biomarkers that have been analyzed in preclinical studies of this compound.

Assessment of Target Engagement and Efficacy in Preclinical Models

Information regarding the assessment of target engagement and the efficacy of this compound in any preclinical models is not available.

Studies of Behavioral Modulations (e.g., related to central nervous system activity, if applicable)

No studies detailing the effects of this compound on behavioral modulations in animal models were found.

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolism in Subcellular Fractions (e.g., Human Liver Microsomes)

In vitro studies using subcellular fractions such as human liver microsomes are crucial for identifying the primary metabolic pathways of a xenobiotic. researchgate.net For piperazine-containing compounds, these studies typically reveal a range of metabolic transformations mediated by cytochrome P450 (CYP) enzymes. researchgate.net

Phase I metabolism of 2-(2-Fluorophenyl)-1-methylpiperazine is expected to involve several key reactions. Based on studies of analogous compounds, the following metabolites are likely to be formed:

N-Oxidation: The nitrogen atoms in the piperazine (B1678402) ring are susceptible to oxidation, leading to the formation of N-oxide metabolites.

Hydroxylation: Hydroxylation can occur on the aromatic ring or the piperazine ring. Aromatic hydroxylation of phenylpiperazines is a known metabolic pathway.

N-Dealkylation: The N-methyl group can be removed through oxidative dealkylation, resulting in the formation of 2-(2-Fluorophenyl)piperazine (B147836).

Oxidative Defluorination: For fluorinated phenylpiperazine derivatives, defluorination has been identified as a significant metabolic pathway. This process involves the oxidation of the fluorinated aromatic ring, leading to the removal of the fluorine atom and the formation of a hydroxylated metabolite. nih.gov

Table 1: Predicted Phase I Metabolites of this compound

| Metabolite Type | Predicted Structure | Metabolic Reaction |

| N-Oxide | This compound-4-oxide | N-Oxidation |

| Aromatic Hydroxylation | 2-(2-Fluoro-x-hydroxyphenyl)-1-methylpiperazine | Aromatic Hydroxylation |

| N-Dealkylation | 2-(2-Fluorophenyl)piperazine | N-Dealkylation |

| Oxidative Defluorination | 2-(2-Hydroxyphenyl)-1-methylpiperazine | Oxidative Defluorination |

The biotransformation of compounds containing an N-methylpiperazine moiety can lead to the formation of chemically reactive intermediates. One of the most significant reactive species is the iminium ion . chemistrysteps.comresearchgate.net This electrophilic intermediate can be formed through the oxidation of the tertiary amine in the piperazine ring.

Iminium ions are highly reactive and can covalently bind to cellular macromolecules such as proteins and DNA, which can lead to toxicity. eurofinsdiscovery.com The formation of other reactive intermediates like quinone methides is also possible, particularly from the oxidation of hydroxylated metabolites.

To detect and characterize these transient reactive intermediates, trapping agents are employed in in vitro metabolic studies. sygnaturediscovery.comwashington.edu These agents react with the electrophilic intermediates to form stable adducts that can be identified by analytical techniques like mass spectrometry.

Reduced Glutathione (GSH): GSH is a soft nucleophile that is widely used to trap soft electrophiles such as quinone methides and some iminium ions. The resulting glutathione adducts can be readily detected and characterized. sygnaturediscovery.comnih.gov

Potassium Cyanide (KCN): Cyanide is a hard nucleophile and is particularly effective in trapping hard electrophiles like iminium ions, forming stable cyano adducts.

The use of these trapping agents provides indirect but strong evidence for the formation of reactive metabolites during the biotransformation of this compound.

In Vivo Metabolism in Animal Models

In vivo studies in animal models, such as rats, are essential to understand the complete metabolic profile of a compound in a whole organism, including absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolite profiling in biological matrices like plasma, urine, and feces provides a comprehensive picture of the biotransformation of the parent compound. For phenylpiperazine derivatives, studies in rats have identified various metabolites in urine. nih.gov For a compound like this compound, analysis of these fluids would likely reveal the presence of the Phase I metabolites predicted from in vitro studies, as well as Phase II conjugates.

Table 2: Potential Metabolites of this compound in Biological Fluids

| Biological Fluid | Potential Metabolites |

| Plasma | Parent compound, N-oxide, Hydroxylated metabolites, N-dealkylated metabolite |

| Urine | Phase I metabolites (free and conjugated), Glucuronide and sulfate conjugates |

| Feces | Unabsorbed parent compound, Metabolites excreted via bile |

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450 Enzymes)

The biotransformation of xenobiotics, including pharmaceutical compounds like this compound, is predominantly carried out by a superfamily of enzymes known as Cytochrome P450 (CYP450). These enzymes are primarily located in the liver and are responsible for the Phase I metabolism of a vast array of substances. While specific research on the metabolic pathways of this compound is not extensively detailed in publicly available literature, the metabolism of structurally related piperazine derivatives has been studied, providing a basis for understanding its likely biotransformation.

Research on various piperazine-based compounds indicates that several CYP450 isoenzymes are likely involved in the metabolism of this compound. The most prominent of these are CYP3A4 and CYP2D6, which are responsible for the metabolism of a significant percentage of all clinically used drugs. nih.gov Other isoenzymes such as CYP1A2, CYP2C9, and CYP2C19 have also been shown to play a role in the biotransformation of certain piperazine derivatives. researchgate.net

The metabolic reactions catalyzed by these enzymes typically involve modifications to the piperazine ring and its substituents. Common metabolic pathways for piperazine derivatives include:

N-dealkylation: The removal of the methyl group from the piperazine nitrogen is a common metabolic step. This reaction is frequently mediated by CYP3A4 and CYP2D6.

Aromatic hydroxylation: The addition of a hydroxyl group to the fluorophenyl ring is another probable metabolic pathway. This is a classic CYP450-mediated oxidation reaction.

Piperazine ring oxidation: The piperazine ring itself can be a target for oxidation, leading to the formation of various metabolites.

Furthermore, studies on fluorophenylpiperazine have demonstrated that it can act as an inhibitor of several CYP450 isoenzymes. researchgate.net This inhibitory activity can have significant implications for drug-drug interactions if this compound is co-administered with other drugs that are substrates for these enzymes. The inhibition of these enzymes can lead to altered pharmacokinetic profiles of co-administered drugs.

Table 1: Cytochrome P450 Isoenzymes Implicated in the Metabolism of Piperazine Derivatives and their Potential Role in the Biotransformation of this compound

| CYP Isoenzyme | Known Substrates (Piperazine Derivatives) | Potential Metabolic Reaction for this compound | Potential for Inhibition by this compound |

| CYP3A4 | Nefazodone, various other piperazine-containing drugs nih.gov | N-demethylation, Aromatic hydroxylation | High |

| CYP2D6 | m-Chlorophenylpiperazine (mCPP), various other piperazine-containing drugs nih.gov | N-demethylation, Aromatic hydroxylation | High |

| CYP1A2 | Thioridazine nih.gov | Aromatic hydroxylation | Moderate |

| CYP2C9 | Various piperazine derivatives researchgate.net | Aromatic hydroxylation | Moderate |

| CYP2C19 | Thioridazine (minor pathway) nih.gov | N-demethylation | Moderate |

This table is based on data from studies on structurally related piperazine compounds and represents a predictive metabolic profile for this compound. Further empirical studies are required for confirmation.

In vitro studies using human liver microsomes are essential to definitively identify the specific CYP450 isoenzymes responsible for the metabolism of this compound and to quantify their relative contributions. nih.gov Such studies would involve incubating the compound with a panel of recombinant human CYP450 enzymes or with human liver microsomes in the presence of specific chemical inhibitors for each major isoenzyme. The results of these experiments would provide a detailed understanding of its metabolic fate and potential for drug-drug interactions.

Conclusion and Future Research Directions

Summary of Current Academic Research Landscape on 2-(2-Fluorophenyl)-1-methylpiperazine and Related Compounds

The current academic research landscape for the specific compound this compound is sparse, with most scientific inquiry focusing on broader classes of fluorophenylpiperazine derivatives. The (fluorophenyl)piperazine moiety is a well-established and privileged scaffold in medicinal chemistry, frequently incorporated into novel molecules to explore a wide range of biological activities. researchgate.net Research has extensively utilized this core structure to develop agents targeting the central nervous system (CNS) and other physiological systems.

A significant area of investigation involves the synthesis of complex analogues for specific biological targets. For instance, derivatives like 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) have been identified as novel inhibitors of human Equilibrative Nucleoside Transporters (ENTs), with a notable selectivity for the ENT2 subtype over ENT1. polyu.edu.hkfrontiersin.orgresearchgate.net Structure-activity relationship (SAR) studies on FPMINT analogues have revealed that the presence and position of the halogen on the phenyl ring are crucial for inhibitory activity against ENTs. polyu.edu.hkresearchgate.net

Another prominent research avenue is the development of Monoamine Oxidase (MAO) inhibitors. Pyridazinone derivatives containing the (2-fluorophenyl)piperazine moiety have been designed and synthesized, leading to the identification of potent and selective MAO-B inhibitors. nih.gov For example, compound T6 from this series (a pyridazinone with a meta-bromo substituted benzalhydrazone side chain) was found to be a highly potent MAO-B inhibitor with an IC₅₀ value of 0.013 µM. nih.gov

Furthermore, the N-methylpiperazine group, a key feature of the subject compound, is recognized as a "privileged" motif in the design of CNS-acting drugs. mdpi.com Its inclusion is known to improve physicochemical properties such as lipophilicity and steric profile, which can enhance pharmacokinetic attributes like blood-brain barrier permeability. mdpi.com The N-methylpiperazine moiety is present in numerous approved drugs and is often incorporated into chalcone (B49325) scaffolds to create dual inhibitors of MAO-B and Acetylcholinesterase (AChE), which are relevant targets for neurodegenerative disorders. mdpi.com

The broader class of phenylpiperazines has also been explored for other activities, including:

Antagonism at serotonin (B10506) 5-HT₁ₐ receptors, as seen in analogues of WAY100635. nih.gov

Anticancer properties, through integration into scaffolds like 1,2-benzothiazine to target topoisomerase II or as EGFR inhibitors. nih.govresearchgate.net

Potential antipsychotic activity, explored through homopiperazine (B121016) analogues of haloperidol. nih.gov

Identification of Unaddressed Research Questions and Gaps in Understanding

The primary and most evident gap in the scientific literature is the lack of dedicated research on this compound itself. While its constituent parts are well-studied in other molecular contexts, the specific combination and its resulting properties remain largely unexplored. This leads to several fundamental, unaddressed research questions:

Synthesis and Characterization: While synthesis of related compounds is documented, nih.gov a standardized, high-yield synthetic route and comprehensive characterization (NMR, IR, Mass Spectrometry, etc.) specifically for this compound are not prominently published.

Pharmacological Profile: The complete pharmacological profile of the compound is unknown. What are its primary molecular targets? Does it exhibit activity as an ENT inhibitor, MAO inhibitor, or serotonin receptor ligand, similar to its structural relatives?

Target Selectivity: Without screening data, the selectivity of this compound for any potential biological target remains uncharacterized. Its activity profile across different receptor subtypes, enzymes, and transporters is a critical unknown.

Structure-Activity Relationship (SAR): The specific contribution of the N-methyl group at position 1 of the piperazine (B1678402) ring, in conjunction with the 2-fluorophenyl group at position 2, has not been elucidated. Key SAR questions include:

How does its activity compare to its non-methylated parent compound, 2-(2-Fluorophenyl)piperazine (B147836)?

What is the difference in activity compared to the positional isomer 1-(2-Fluorophenyl)-4-methylpiperazine?

How does the ortho-fluoro substitution on the phenyl ring influence activity compared to meta- or para-fluoro substitutions in this specific methylated piperazine scaffold?

Pharmacokinetic Properties: Although the N-methylpiperazine moiety is generally associated with favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, mdpi.com the specific pharmacokinetic profile of this compound has not been determined. In silico predictions and in vitro experimental data are currently lacking.

Therapeutic Potential: Given the absence of pharmacological data, any potential therapeutic applications for this compound are purely speculative and have not been investigated.

The following table summarizes the key research gaps:

| Research Area | Unaddressed Questions and Gaps |

| Chemical Synthesis | Lack of an optimized and widely published synthetic protocol and full characterization data. |

| Pharmacodynamics | The compound's primary molecular targets, mechanism of action, and overall pharmacological activity are completely unknown. |

| Selectivity Profile | No data exists on its binding affinity or inhibitory activity across a panel of relevant biological targets (e.g., GPCRs, enzymes, transporters). |

| Structure-Activity | The functional importance of the specific substitution pattern (N-methyl at position 1, 2-fluorophenyl at position 2) has not been studied. |

| Pharmacokinetics | No experimental or predictive data on ADME properties, including blood-brain barrier permeability. |

Proposed Future Research Avenues for Comprehensive Academic Exploration

To address the identified gaps and fully characterize the scientific value of this compound, a structured, multi-faceted research program is proposed.

Chemical Synthesis and Analog Generation:

Optimized Synthesis: Develop and report a robust, scalable, and efficient synthetic route for this compound. Full analytical characterization using modern spectroscopic techniques (¹H-NMR, ¹³C-NMR, MS, IR) should be performed to establish a reference standard.

Analog Synthesis for SAR Studies: Systematically synthesize a small library of closely related analogues to probe structure-activity relationships. This should include:

The non-methylated parent compound: 2-(2-Fluorophenyl)piperazine.

Positional isomers: 1-(2-Fluorophenyl)-4-methylpiperazine.

Fluoro-positional isomers: 2-(3-Fluorophenyl)-1-methylpiperazine and 2-(4-Fluorophenyl)-1-methylpiperazine.

Comprehensive Pharmacological Screening:

Broad Target Screening: Perform an initial broad in vitro screening against a panel of CNS-related targets, leveraging the known activities of the phenylpiperazine class. This panel should include, at a minimum:

Serotonin (5-HT) receptor subtypes.

Dopamine (B1211576) (D) receptor subtypes.

Monoamine oxidases (MAO-A and MAO-B).

Equilibrative Nucleoside Transporters (ENT1 and ENT2).

Dose-Response Studies: For any "hits" identified in the initial screening, conduct detailed dose-response studies to determine potency (e.g., IC₅₀, EC₅₀, or Kᵢ values) and efficacy.

Computational and In Silico Studies:

Molecular Docking: Perform molecular docking studies of this compound and its synthesized analogues against the crystal structures of targets identified during in vitro screening. This can help elucidate potential binding modes and rationalize SAR data.

ADME Prediction: Utilize computational models to predict key pharmacokinetic parameters, such as gastrointestinal absorption, blood-brain barrier penetration, and potential for cytochrome P450 inhibition, to guide future in vivo work. mdpi.com

Mechanism of Action Studies:

Once a primary target is validated, further in vitro functional assays should be conducted to determine the compound's mechanism of action (e.g., agonist, antagonist, inverse agonist, or enzyme inhibitor type). For example, if ENT inhibition is observed, studies should be performed to determine if the inhibition is competitive or non-competitive. polyu.edu.hk

By pursuing these research avenues, the scientific community can move from a state of limited knowledge to a comprehensive understanding of the chemical, pharmacological, and potential therapeutic characteristics of this compound, thereby placing it within the broader context of well-studied phenylpiperazine derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Fluorophenyl)-1-methylpiperazine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A typical protocol involves reacting 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine with azidobenzene derivatives in a H₂O:DCM (1:2) solvent system, using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as catalysts at ambient temperature . Reaction progress is monitored via TLC (1:2 hexane/ethyl acetate), followed by extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography (ethyl acetate:hexane, 1:8). Optimizing stoichiometry (e.g., 1.2 equiv. azide derivatives) and solvent ratios improves yield .

Q. What analytical techniques are recommended for characterizing this compound purity and structural confirmation?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns on the piperazine and fluorophenyl rings. Mass spectrometry (ESI-MS or GC-MS) validates molecular weight (C₁₁H₁₃FN₂, MW 180.22). Purity is assessed via HPLC with UV detection (λ = 254 nm) or refractive index measurements (n²⁰/D = 1.556) . Differential scanning calorimetry (DSC) determines melting points, while density (1.141 g/mL at 25°C) and boiling points (150°C/3 mmHg) provide additional physicochemical validation .

Advanced Research Questions

Q. How does the substitution pattern on the fluorophenyl ring influence the compound's biological activity in anticancer research?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that ortho-fluorine substitution enhances steric effects, improving interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase II). Compare derivatives like 1-(2-fluorophenyl)piperazine (IC₅₀ = 69 nM for hCA II) versus para-substituted analogs to evaluate positional effects . In vitro cytotoxicity assays (e.g., MTT on SH-SY5Y cells) paired with molecular docking (AutoDock Vina) identify critical hydrogen bonds and π-π stacking interactions with target proteins .

Q. What computational approaches are employed to predict the binding affinity of this compound derivatives with biological targets?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular dynamics (MD) simulations (AMBER/CHARMM) model ligand-protein stability over 100 ns trajectories. Free energy perturbation (FEP) or MM-PBSA methods quantify binding free energies, while pharmacophore mapping (MOE) identifies critical functional groups for target engagement .

Q. How can researchers resolve contradictory data regarding the cytotoxicity of fluorophenyl-piperazine derivatives across different cell lines?

- Methodological Answer : Contradictions often arise from p53 status variations. Use isogenic cell lines (wild-type vs. mutant p53) to isolate genetic factors. For example, H-7 (a piperazine-based kinase inhibitor) induces apoptosis in SH-SY5Y (wild-type p53) but not in p53-mutant lines. Validate via immunoblotting (p53 nuclear accumulation) and caspase-3 activation assays . Cross-validate cytotoxicity using orthogonal methods (Annexin V/PI flow cytometry vs. TUNEL assays).

Q. What thermodynamic parameters (e.g., pKa) are critical for understanding the pharmacokinetic behavior of this compound?

- Methodological Answer : The pKa of the piperazine nitrogen (e.g., ~9.2 at 298 K for 1-methylpiperazine) dictates ionization state and membrane permeability. Determine pKa via potentiometric titration at 298–323 K, and calculate ΔH° and ΔS° using the van’t Hoff equation. For this compound, expect reduced basicity compared to unsubstituted piperazine due to electron-withdrawing fluorine .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.